Peltatoside
Overview
Description
Peltatoside is a natural product belonging to the saponins, a class of chemical compounds found in various plants, especially herbs. It is a colorless crystalline solid with certain solubility properties. Under acidic conditions, this compound can be broken down into fatty acids and sugar moieties. This compound is known for its anti-inflammatory, antioxidant, and antibacterial pharmacological effects, making it valuable in medicine and cosmetics .
Mechanism of Action
Target of Action
Peltatoside, a natural compound isolated from the leaves of Annona crassiflora Mart , primarily targets the CB1 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation.
Mode of Action
This compound interacts with its primary target, the CB1 cannabinoid receptors, to induce analgesia . . This suggests that this compound specifically interacts with CB1 receptors to exert its effects.
Biochemical Pathways
It is known that the compound’s interaction with cb1 receptors involves endocannabinoids . Endocannabinoids are part of a complex cell-signaling system that plays a role in regulating a variety of functions and processes, including sleep, mood, appetite, and memory.
Result of Action
This compound’s interaction with CB1 receptors results in a local inhibition of hyperalgesia, or increased sensitivity to pain . This suggests that the compound has potential analgesic effects, making it a subject of interest for pain management research.
Biochemical Analysis
Biochemical Properties
Peltatoside interacts with various biomolecules in biochemical reactions. It has been found to significantly inhibit the recruitment of leukocytes in the peritoneal cavity, similar to the action of dexamethasone . It also inhibits the activity of NAG and MPO against Cg .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the inflammatory response, particularly by reducing leukocyte migration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to the inhibition of enzymes such as NAG and MPO . This results in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. A dose of 25μg has been shown to exhibit anti-inflammatory effects with lower adverse effects in tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 25μg, it exhibits anti-inflammatory effects with lower adverse effects in tissues .
Preparation Methods
Peltatoside is primarily prepared by extracting plant material containing the compound. The typical method involves solvent extraction, followed by crystallization, drying, and purification steps to obtain pure this compound .
In industrial settings, the extraction process is scaled up, and advanced techniques such as high-performance liquid chromatography (HPLC) may be used to ensure the purity of the compound. The extraction process generally involves the following steps:
Solvent Extraction: Plant material is soaked in a suitable solvent to dissolve the this compound.
Filtration: The solution is filtered to remove solid plant residues.
Crystallization: The solvent is evaporated, and the compound is allowed to crystallize.
Drying and Purification: The crystals are dried and further purified using techniques like HPLC.
Chemical Reactions Analysis
Peltatoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to yield different products, depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Peltatoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying saponins.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and antibacterial properties. .
Industry: Utilized in the formulation of skin care products and pharmaceutical formulations due to its beneficial properties.
Comparison with Similar Compounds
Peltatoside is similar to other saponins and flavonoids, such as quercetin and kaempferitrin. it is unique in its specific molecular structure and its ability to activate cannabinoid receptors. This sets it apart from other compounds in its class, providing distinct pharmacological effects .
Similar compounds include:
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferitrin: Known for its antimicrobial, antitumor, and antioxidant activities.
This compound’s unique interaction with cannabinoid receptors and its specific pharmacological profile make it a valuable compound for further research and application in various fields .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O16/c27-9-4-12(30)16-14(5-9)40-23(8-1-2-10(28)11(29)3-8)24(19(16)34)42-26-22(37)20(35)18(33)15(41-26)7-39-25-21(36)17(32)13(31)6-38-25/h1-5,13,15,17-18,20-22,25-33,35-37H,6-7H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMFDPCLPIMRFD-KSPKLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945976 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23284-18-6 | |
Record name | Peltatoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23284-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Peltatoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023284186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-O-pentopyranosylhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(6-O-α-L-arabinopyranosyl-β-D-glucopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.399 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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